

# TKB245 Demonstrates Enhanced Pharmacokinetic Profile Over Nirmatrelvir in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TKB245    |           |
| Cat. No.:            | B10856404 | Get Quote |

#### For Immediate Release

[City, State] – [Date] – New preclinical data reveals that **TKB245**, a novel SARS-CoV-2 main protease (Mpro) inhibitor, exhibits a superior pharmacokinetic profile in mice compared to nirmatrelvir, the active component of Paxlovid™. The findings, derived from studies in human liver-chimeric (PXB) and human ACE2-knocked-in mouse models, suggest that **TKB245** may offer a longer duration of action, potentially leading to improved therapeutic outcomes in the treatment of COVID-19.

Researchers investigating novel antiviral agents have identified **TKB245** as a potent inhibitor of the SARS-CoV-2 Mpro, a critical enzyme for viral replication.[1][2] In a direct comparative study using PXB mice, **TKB245** demonstrated a longer plasma persistence than nirmatrelvir following oral administration.[1] This extended exposure is a key indicator of a drug's potential for less frequent dosing and sustained antiviral activity.

### **Comparative Pharmacokinetic Parameters**

A summary of the key pharmacokinetic parameters for **TKB245** and nirmatrelvir following oral administration in PXB mice is presented below.



| Parameter                | TKB245     | Nirmatrelvir | Reference |
|--------------------------|------------|--------------|-----------|
| Oral Half-Life (t½)      | 3.82 hours | 1.03 hours   | [3]       |
| Oral Bioavailability (F) | 48%        | 56%          | [3]       |

The data clearly indicates a significantly longer oral half-life for **TKB245** compared to nirmatrelvir in this mouse model.

# Mechanism of Action: Targeting the Viral Main Protease

Both **TKB245** and nirmatrelvir share a common mechanism of action by inhibiting the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease.[1][4][5][6][7][8] Mpro plays a crucial role in the viral life cycle by cleaving polyproteins into functional viral proteins necessary for replication. By inhibiting this enzyme, both drugs effectively halt viral proliferation.





Click to download full resolution via product page

Mechanism of Action of Mpro Inhibitors



### **Experimental Protocols**

The following protocols outline the methodologies employed in the pharmacokinetic and in vivo efficacy studies of **TKB245** and nirmatrelvir in mice.

# Pharmacokinetic Study in Human Liver-Chimeric (PXB) Mice

- Objective: To determine and compare the pharmacokinetic profiles of TKB245 and nirmatrelvir following intravenous and oral administration.
- Animal Model: Male PXB mice.[3]
- Drug Administration:
  - o Intravenous (IV): A single dose of 10 mg/kg of TKB245 or nirmatrelvir was administered.[3]
  - Oral (PO): A single dose of 10 mg/kg of TKB245 or nirmatrelvir was administered via intragastric gavage.[3]
- Sample Collection: Blood samples were collected at predetermined time points postadministration.
- Bioanalysis: Plasma concentrations of TKB245 and nirmatrelvir were determined using a validated bioanalytical method.
- Pharmacokinetic Analysis: Parameters such as half-life (t½) and oral bioavailability (F) were calculated from the plasma concentration-time data.[3]

### In Vivo Efficacy Study in Human ACE2-Knocked-In Mice

- Objective: To evaluate the therapeutic efficacy of **TKB245** against SARS-CoV-2 variants.
- Animal Model: Human ACE2-knocked-in mice.[3]
- Virus Challenge: Mice were intranasally inoculated with SARS-CoV-2 Delta or Omicron variants (5 × 10<sup>5</sup> PFU).[3]



- Drug Administration: Two hours post-inoculation, mice were intraperitoneally administered with TKB245 (100 mg/kg) or a vehicle control.[3]
- Endpoint: At 48 and 72 hours post-inoculation, mice were euthanized, and lungs were collected to determine infectious viral titers.[3]

# Nirmatrelvir Efficacy Study in K18-hACE2 Transgenic Mice

- Objective: To assess the antiviral activity of nirmatrelvir against SARS-CoV-2.
- Animal Model: K18-hACE2 transgenic mice.[9]
- Drug Administration: Mice were treated with nirmatrelvir via oral gavage (150 mg/kg/mouse)
   starting 4 hours post-infection and every 12 hours thereafter.[9]
- Sample Analysis: Plasma concentrations of nirmatrelvir were evaluated 4 hours after the last administration.[9] Viral replication in the lungs and nasal turbinates was also assessed.[9]



Click to download full resolution via product page

Comparative Experimental Workflow



### Conclusion

The enhanced pharmacokinetic profile of **TKB245**, particularly its longer half-life in mice, positions it as a promising next-generation therapeutic candidate for COVID-19. These preclinical findings warrant further investigation to determine if the observed advantages in animal models translate to improved clinical efficacy and patient convenience in humans. The detailed experimental protocols provided herein offer a transparent foundation for the continued evaluation of **TKB245** and other novel Mpro inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Nirmatrelvir treatment of SARS-CoV-2-infected mice blunts antiviral adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor Ensitrelvir in a SARS-CoV-2 Infection Mouse Model PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of SARS-CoV-2 Mpro inhibitors containing P1' 4-fluorobenzothiazole moiety highly active against SARS-CoV-2 PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. hACE2 transgenic mouse model for coronavirus (COVID-19) research [jax.org]
- 6. Evaluation of K18-hACE2 Mice as a Model of SARS-CoV-2 Infection PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of K18- hACE2 Mice as a Model of SARS-CoV-2 Infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Age associated susceptibility to SARS-CoV-2 infection in the K18-hACE2 transgenic mouse model PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [TKB245 Demonstrates Enhanced Pharmacokinetic Profile Over Nirmatrelvir in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10856404#pharmacokinetic-profile-of-tkb245-versus-nirmatrelvir-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com